Cynatroside B

Description

Properties

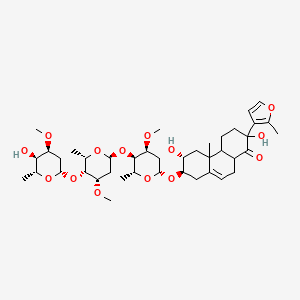

Molecular Formula |

C41H62O14 |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

(6R,7R)-2,6-dihydroxy-7-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6S)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4b-methyl-2-(2-methylfuran-3-yl)-4,4a,5,6,7,8,10,10a-octahydro-3H-phenanthren-1-one |

InChI |

InChI=1S/C41H62O14/c1-20-26(12-14-49-20)41(45)13-11-27-25(39(41)44)10-9-24-15-29(28(42)19-40(24,27)5)53-33-17-31(47-7)37(22(3)51-33)55-35-18-32(48-8)38(23(4)52-35)54-34-16-30(46-6)36(43)21(2)50-34/h9,12,14,21-23,25,27-38,42-43,45H,10-11,13,15-19H2,1-8H3/t21-,22-,23+,25?,27?,28-,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,40?,41?/m1/s1 |

InChI Key |

BKMTVEKXAQFBQB-BFVPFXPBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CCC6C(C5(C[C@H]4O)C)CCC(C6=O)(C7=C(OC=C7)C)O)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC(C6=O)(C7=C(OC=C7)C)O)C)C)OC)O |

Synonyms |

cynatroside B |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

-

Anti-Inflammatory Effects :

- Cynatroside B has shown significant anti-inflammatory effects in various studies. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in the inflammatory response. This property makes it a candidate for treating inflammatory diseases like arthritis and colitis .

-

Neuroprotective Effects :

- Research indicates that this compound may protect against neuroinflammation. In models of ischemia and reperfusion injury, it reduced levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective role in neurodegenerative diseases .

- Chondroprotective Properties :

Inflammatory Bowel Disease

A study investigating the effects of this compound on TNBS-induced colitis demonstrated that treatment significantly reduced intestinal inflammation, preserved mucosal integrity, and inhibited apoptosis in intestinal epithelial cells. The compound was effective at doses of 20 mg/kg and 40 mg/kg, leading to improved clinical scores in treated rats .

Osteoarthritis Model

In an animal model of osteoarthritis induced by IL-1β, this compound was found to suppress the expression of matrix metalloproteinases (MMPs) and enhance the synthesis of cartilage-specific proteins. This suggests potential for developing new therapies for osteoarthritis management .

Methotrexate-Induced Enteritis

Research showed that this compound mitigated methotrexate-induced enteritis by reducing inflammatory cell infiltration and improving histopathological scores in rat models. It also downregulated pro-inflammatory cytokines while enhancing goblet cell numbers, indicating a restoration of intestinal barrier function .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibits pro-inflammatory cytokines | Reduces TNF-α and IL-1β levels |

| Neuroprotection | Suppresses neuroinflammation | Lowers iNOS and COX-2 levels |

| Chondroprotection | Inhibits cartilage degradation | Protects against IL-1β-induced damage |

| Inflammatory Bowel Disease | Preserves epithelial integrity | Improves clinical scores in colitis models |

| Osteoarthritis Treatment | Reduces MMP expression | Enhances cartilage matrix synthesis |

Preparation Methods

Biosynthesis in Plant Systems

In vivo, this compound is synthesized via the glycosylation of luteolin, a flavone aglycone, by flavone 7-O-beta-glucosyltransferase. This enzyme catalyzes the transfer of a glucose moiety to the 7-hydroxyl group of luteolin, enhancing the compound’s solubility and stability. Environmental factors such as light exposure, soil composition, and seasonal variations influence biosynthetic rates, though quantitative data remain limited.

Extraction Methods from Plant Material

Efficient extraction requires optimizing solvent systems, temperature, and extraction duration. Below are the most widely used protocols.

Solvent Selection and Maceration

Methanol-water mixtures (80:20 v/v) are preferred for their ability to solubilize both polar and moderately nonpolar constituents. For example, Solenostemma argel roots are macerated in 80% methanol for 72 hours, yielding a crude extract rich in this compound. Ethyl acetate and dichloromethane-methanol (1:1) systems are also effective, particularly for isolating glycosides from Cynanchum atratum.

Table 1: Solvent Efficiency in this compound Extraction

| Plant Source | Solvent System | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|---|

| C. atratum | Dichloromethane:MeOH (1:1) | 12.4 ± 0.8 | 78.2 |

| S. argel | 80% MeOH | 9.7 ± 1.2 | 65.4 |

| F. varia | Ethyl acetate | 8.3 ± 0.5 | 71.9 |

Partitioning and Concentration

Liquid-liquid partitioning further enriches this compound. Crude extracts are suspended in water and sequentially partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol. The ethyl acetate fraction typically contains the highest this compound concentration due to its intermediate polarity. Rotary evaporation under reduced pressure (40–50°C) concentrates the active fraction without degrading thermolabile glycosides.

Purification Techniques

Column Chromatography

Silica gel chromatography remains the cornerstone of purification. A gradient elution of toluene-ethyl acetate (0–100% ethyl acetate) effectively separates this compound from co-extracted flavonoids. For C. atratum root extracts, this method achieves 92% purity after three chromatographic runs.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with a C18 reverse-phase column (e.g., Waters BEH C18, 2.1 × 150 mm) resolves this compound peaks using a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). A gradient from 10% B to 90% B over 30 minutes elutes the compound at 17.2 minutes, confirmed by UV-Vis detection (λ = 340 nm).

Table 2: HPLC Parameters for this compound Purification

| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 Reverse-Phase | 0.1% Formic Acid/ACN | 0.3 | 17.2 |

| C8 Reverse-Phase | Water:MeOH (70:30) | 0.5 | 21.6 |

Enzymatic Synthesis

Although less common than extraction, in vitro enzymatic synthesis offers a scalable alternative. Recombinant flavone 7-O-beta-glucosyltransferase expressed in E. coli catalyzes the glycosylation of luteolin using UDP-glucose as a donor. Reaction conditions (pH 7.5, 30°C, 12-hour incubation) yield this compound with 68% conversion efficiency. However, high enzyme production costs limit industrial application.

Challenges and Optimization Strategies

Q & A

Q. What are the established methods for isolating and characterizing Cynatroside B from natural sources?

To isolate this compound, researchers typically employ chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purification. Structural elucidation relies on spectroscopic methods, including nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight determination. Detailed protocols for replication, including solvent systems and instrumentation parameters, should be documented to ensure reproducibility .

Q. What in vitro assays are recommended to assess this compound's acetylcholinesterase inhibitory activity?

The Ellman assay is widely used to measure acetylcholinesterase inhibition. Key steps include:

- Preparing enzyme-substrate mixtures with acetylthiocholine iodide.

- Adding 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify thiocholine production.

- Calculating IC50 values using dose-response curves. Controls (e.g., donepezil as a positive control) and triplicate measurements are critical to validate results . Experimental protocols should align with guidelines for methodological transparency .

Q. How can researchers verify the purity and stability of this compound in experimental settings?

Purity is assessed via HPLC with UV detection (e.g., λ = 254 nm), while stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions. Quantification via calibration curves and validation against reference standards ensures reliability .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the neuroprotective effects of this compound?

- Animal models : Use scopolamine-induced amnesia models in rodents to mimic cholinergic dysfunction.

- Behavioral tests : Morris water maze or passive avoidance tests to assess cognitive improvement.

- Histopathology : Examine hippocampal neuronal integrity via Nissl staining or immunohistochemistry. Detailed dosing regimens (e.g., 10–50 mg/kg, oral administration) and ethical approvals must align with preclinical guidelines . Replication protocols should be explicitly documented .

Q. How can contradictions in reported efficacy of this compound across studies be systematically analyzed?

- Compare methodologies: Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) or animal strains (e.g., Sprague-Dawley vs. Wistar rats) may explain variability.

- Evaluate dosing regimes: Subtherapeutic doses or bioavailability limitations could skew results. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) help refine hypotheses to address discrepancies .

Q. What methodological considerations are critical when assessing the toxicity profile of this compound in preclinical models?

- Acute toxicity : Monitor mortality, organ indices (liver, kidney), and biochemical markers (ALT, AST, creatinine) over 14 days.

- Subchronic toxicity : Conduct 28-day studies with histopathological evaluation of target organs.

- Statistical rigor : Use ANOVA for dose-response comparisons and power analysis to determine sample size . Protocols must enable independent replication .

Q. What strategies are effective for synthesizing this compound derivatives to enhance bioavailability?

- Structural modifications : Introduce hydrophilic groups (e.g., glycosylation) or reduce molecular weight.

- Synthetic routes : Use regioselective glycosylation or enzymatic catalysis for stereochemical control. Characterize derivatives via X-ray crystallography and validate bioavailability through pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration analysis) .

Q. How can primary and secondary data be optimally integrated in pharmacological studies on this compound?

Q. What frameworks guide the formulation of testable hypotheses regarding this compound's mechanism of action?

- PICO framework : Define Population (e.g., neuronal cells), Intervention (this compound dosage), Comparison (control groups), and Outcomes (e.g., acetylcholinesterase activity).

- FINER criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. Hypothesis-driven experiments should logically follow from background literature .

Q. What advanced analytical techniques are required to elucidate the pharmacokinetic profile of this compound?

- LC-MS/MS : Quantify plasma concentrations and metabolite identification.

- Microsomal stability assays : Assess hepatic metabolism using cytochrome P450 isoforms.

- Tissue distribution studies : Use radiolabeled compounds to track biodistribution.

Data should adhere to guidelines for supplementary material documentation .

Q. How should multi-omics data be integrated to explore this compound's systemic effects?

- Transcriptomics : RNA sequencing to identify differentially expressed genes (e.g., BDNF, APP).

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein changes.

- Bioinformatics : Pathway enrichment analysis (e.g., KEGG, GO) to map mechanistic networks.

Cross-validation with orthogonal methods (e.g., qPCR, Western blot) ensures robustness .

Q. What methodological rigor is essential in ensuring reproducibility of this compound research findings?

- Detailed protocols : Specify equipment models, software versions, and reagent lot numbers.

- Blinded experiments : Minimize bias in data collection and analysis.

- Independent replication : Collaborate with external labs to validate key results.

Adherence to reporting standards (e.g., ARRIVE guidelines) enhances credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.